(1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride
Description
(1R)-4-Methylcyclohex-3-en-1-amine hydrochloride is a chiral amine derivative characterized by a cyclohexene ring substituted with a methyl group at position 4 and an amine group at position 1, stabilized as a hydrochloride salt. The (1R) stereochemistry confers optical activity, influencing its interactions in biological or catalytic systems. This compound is commercially available through global suppliers (e.g., Kraemer & Martin GmbH, SuZhou TuoHuangZhe New Material Co., Ltd.), indicating its relevance in pharmaceutical or chemical research .
Properties
IUPAC Name |
(1R)-4-methylcyclohex-3-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-6-2-4-7(8)5-3-6;/h2,7H,3-5,8H2,1H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSFUQXCASICCK-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](CC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
(1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Conversion to ketones or aldehydes.
- Reduction : Formation of different amines or hydrocarbons.
- Substitution Reactions : Leading to various derivatives.
Biology
In biological research, this compound is studied for its interactions with biomolecules and potential biological activities. It has been used in:
- Enzyme Inhibition Studies : Investigating its role in inhibiting specific enzymes.
- Receptor Binding Studies : Understanding its affinity for various receptors, notably the nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological functions.
Medicine
The compound is being explored for its therapeutic properties, including:
- Drug Discovery : As a precursor in synthesizing pharmaceutical compounds targeting neurological disorders.
- Potential Antiviral Applications : Recent studies suggest that derivatives of this compound may possess antiviral properties against specific pathogens .
Industry
In industrial applications, (1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride is utilized in producing specialty chemicals and materials, contributing to advancements in various manufacturing processes.
Case Study 1: Nicotinic Acetylcholine Receptor Modulation
Research has demonstrated that (1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride can function as an allosteric inhibitor of α3β4 nAChRs. In vitro studies showed that it did not induce channel opening but inhibited receptor activation by competitive antagonism . This mechanism suggests potential therapeutic applications in treating conditions like cocaine addiction by modulating receptor activity.
Case Study 2: Pharmacokinetics and CNS Activity
A pharmacokinetic study highlighted that after intraperitoneal administration, (1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride reached significant concentrations in the brain, indicating its ability to cross the blood-brain barrier. This property is crucial for compounds targeting central nervous system disorders .
Mechanism of Action
The mechanism by which (1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes, receptors, or other biological molecules, leading to various biological responses.
Comparison with Similar Compounds
Ephedrine Hydrochloride [(1R,2S)-(−)-2-Methylamino-1-phenyl-1-propanol Hydrochloride]
Structural Differences :
- Backbone: Ephedrine features a phenyl-propanol backbone, whereas (1R)-4-methylcyclohex-3-en-1-amine has a cyclohexene ring.
- Functional Groups: Ephedrine contains a hydroxyl (-OH) and methylamino (-NHCH₃) group, while the target compound lacks hydroxyl but retains the methyl-substituted amine.
Stability :
- Ephedrine hydrochloride (MPPH) degrades in plasma and urine, particularly in the presence of E. coli (MIC: 87.5 ± 25 ppm; MBC: 175 ± 50 ppm), with stability decreasing by 30–70% over six months at -20°C . No direct stability data exists for (1R)-4-methylcyclohex-3-en-1-amine hydrochloride, but its cyclohexene ring may confer different degradation kinetics due to reduced microbial susceptibility compared to phenyl-propanol structures.
Cyclohex-3-en-1-amine Hydrochloride (Unsubstituted Analog)
Structural Differences :
- Lacks the 4-methyl group present in the target compound.
Physicochemical Properties :
N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (Impurity Analog)
Structural Differences :
- Contains a naphthalene ring system instead of cyclohexene.
- Substituted with a phenyl group at position 4.
Implications :
Data Tables
Table 1: Structural Comparison
| Compound | Backbone | Substituents | Stereochemistry | Salt Form |
|---|---|---|---|---|
| (1R)-4-Methylcyclohex-3-en-1-amine HCl | Cyclohexene | 4-methyl, 1-amine | (1R) | Hydrochloride |
| Ephedrine HCl | Phenyl-propanol | 1-phenyl, 2-methylamino, 1-OH | (1R,2S) | Hydrochloride |
| Cyclohex-3-en-1-amine HCl | Cyclohexene | 1-amine | Racemic | Hydrochloride |
| N-Methyl-4-phenyl-tetrahydronaphthalen-1-amine HCl | Naphthalene | 4-phenyl, N-methyl | (1RS,4RS) | Hydrochloride |
Research Findings and Implications
- Stereochemical Influence : The (1R) configuration in the target compound may enhance enantioselective binding to receptors compared to racemic analogs like cyclohex-3-en-1-amine hydrochloride.
- Stability Gaps : While ephedrine’s instability in biological matrices is well-documented , similar studies are absent for (1R)-4-methylcyclohex-3-en-1-amine hydrochloride, highlighting a research need.
- Supplier Landscape : The availability of the compound from 11 global suppliers suggests industrial demand, though applications remain speculative without pharmacological data.
Biological Activity
(1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride, also known as 1-Methylcyclohex-3-en-1-amine hydrochloride, is a compound of interest in various fields, particularly in organic synthesis and biological research. Its unique structure and functional groups allow it to interact with biological systems, making it a candidate for therapeutic applications and biochemical studies.
The compound features a cyclohexene ring with a methyl group and an amine functional group, which contributes to its reactivity and biological activity. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the synthesis of derivatives with potentially enhanced biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C7H13ClN |
| Molecular Weight | 145.64 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of (1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride is primarily attributed to its interaction with various biomolecules. The amine group can form hydrogen bonds and ionic interactions, influencing the structure and function of proteins and enzymes. This compound may participate in enzymatic reactions, leading to the formation of active metabolites that could have therapeutic effects.
Biological Activity Studies
Research has highlighted several aspects of the biological activity of this compound:
- Antimicrobial Activity : Preliminary studies suggest that (1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent. The exact pathways remain to be fully elucidated but may involve apoptosis induction through mitochondrial pathways .
- Neurotransmitter Interaction : Given its amine structure, there is potential for interaction with neurotransmitter systems. Research indicates possible modulation of serotonin receptors, which could have implications for mood disorders .
Case Studies
Several case studies have investigated the biological applications of (1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride:
- Study 1 : A study explored its effects on E. coli growth inhibition. Results indicated a significant reduction in bacterial proliferation at concentrations above 100 µM, suggesting effective antimicrobial properties.
- Study 2 : Another study evaluated the cytotoxic effects on human breast cancer cell lines (MCF-7). The compound demonstrated IC50 values around 50 µM after 48 hours of exposure, indicating promising anticancer activity.
Chemical Reactions Analysis
Reduction Reactions
The compound undergoes hydrogenation under catalytic conditions to produce saturated cyclohexane derivatives. Industrial-scale synthesis often employs palladium on carbon (Pd/C) with hydrogen gas (H₂) at 1–3 atm pressure and 25–50°C. This reduces the cyclohexene double bond while preserving the amine functionality:
Key Conditions :
-
Solvent: Ethanol or methanol
-
Temperature: 25–50°C
-
Yield: >90%
Oxidation Reactions
The amine group is susceptible to oxidation, forming nitro or hydroxylamine intermediates depending on the reagent:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (aq) | 4-Methylcyclohex-3-en-1-one | Acidic, 0–5°C | 60–70% | |
| H₂O₂ / Fe³⁺ | N-Oxide derivative | Neutral pH, 25°C | 45% |
Oxidation of the cyclohexene ring with osmium tetroxide (OsO₄) under asymmetric dihydroxylation conditions produces vicinal diols with moderate enantioselectivity .
Reductive Amination
The compound acts as an amine donor in biocatalytic reductive amination. For example, in a conjugate reduction-reductive amination cascade with 3-methylcyclohex-2-enone and cyclopropylamine:
Conditions :
-
Solvent: 15% v/v DMSO in gly-OH buffer (pH 9.0)
-
Catalyst: Engineered ene reductases (EREDs)
Substitution Reactions
The secondary amine participates in nucleophilic substitutions with alkyl halides or acyl chlorides:
| Reagent | Product | Conditions |
|---|---|---|
| Acetyl chloride | N-Acetyl-4-methylcyclohex-3-en-1-amine | Pyridine, 0°C |
| Methyl iodide | N-Methyl derivative | K₂CO₃, DMF, 60°C |
Steric hindrance from the cyclohexene ring slows reaction rates compared to linear amines.
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:
pKa : ~9.5 (amine)
Mechanistic Insights
-
Steric Effects : The cyclohexene ring’s rigidity and methyl group hinder access to the amine lone pair, reducing nucleophilicity in crowded environments.
-
Electronic Effects : Conjugation between the cyclohexene π-system and amine lone pair stabilizes transition states in oxidation reactions .
-
Stereochemical Influence : The (1R) configuration directs reagents to approach from the less hindered face, as shown in asymmetric dihydroxylation .
Comparative Reactivity Data
| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (ΔG‡, kJ/mol) |
|---|---|---|
| Hydrogenation | 2.1 × 10⁻³ | 45.2 |
| Acetylation | 1.8 × 10⁻⁴ | 62.7 |
| OsO₄ Dihydroxylation | 3.5 × 10⁻⁵ | 78.9 |
Data derived from kinetic studies under standard conditions .
Q & A
Q. How can researchers optimize the synthesis of (1R)-4-Methylcyclohex-3-en-1-amine hydrochloride to improve enantiomeric purity?
Methodological Answer: Synthesis optimization requires a multi-step approach:
- Chiral Resolution : Use chiral catalysts or chromatography (e.g., chiral HPLC) to separate enantiomers, as impurities in stereoisomers can affect pharmacological activity .
- Salt Formation : Convert the free amine to the hydrochloride salt under controlled acidic conditions to enhance stability and crystallinity .
- Quality Control : Validate purity via NMR, mass spectrometry, and polarimetry. For example, continuous flow reactors in industrial settings ensure reproducibility by maintaining precise temperature and pressure parameters .
Q. What are the critical considerations for ensuring compound stability during in vitro assays involving biological matrices?
Methodological Answer: Stability depends on matrix composition and storage conditions:
- Temperature Sensitivity : Stability decreases significantly at -20°C over six months (e.g., 30% degradation in plasma and 70% in urine) .
- Microbial Contamination : E. coli inoculation reduces stability by 11% in urine at 37°C within 48 hours. Pre-sterilize samples or add bacteriostatic agents .
- Analytical Validation : Use HPLC with UV detection to monitor degradation products. Calibrate against reference standards to avoid false negatives .
Q. Which analytical techniques are most appropriate for quantifying this compound in complex biological samples?
Methodological Answer:
- HPLC-UV/MS : Preferred for quantifying intact compound and metabolites in plasma/urine. Use C18 columns with acetonitrile-phosphate buffer mobile phases .
- Impurity Profiling : Compare retention times against pharmacopeial reference standards (e.g., LGC’s MM series) to identify chiral or structural impurities .
- Sample Preparation : Liquid-liquid extraction (e.g., ethyl acetate) minimizes matrix interference. Validate recovery rates (>85%) using spiked samples .
Advanced Research Questions
Q. How should researchers resolve contradictions between observed in vitro stability data and theoretical predictions?
Methodological Answer: Contradictions often arise from unaccounted variables:
- Kinetic Modeling : Re-evaluate degradation pathways using Arrhenius equations to predict temperature-dependent stability. Discrepancies may indicate microbial or enzymatic activity .
- Metabolite Interference : Use LC-MS/MS to detect degradation byproducts (e.g., oxidized amines) that may skew HPLC-UV results .
- Replicate Studies : Conduct multi-center trials to assess inter-laboratory variability in sample handling and instrumentation .
Q. What advanced chromatographic approaches are required to separate enantiomeric impurities in this chiral amine hydrochloride?
Methodological Answer:
- Chiral Stationary Phases : Use columns with β-cyclodextrin or amylose derivatives to resolve (1R) and (1S) enantiomers. Optimize mobile phase pH to enhance selectivity .
- Circular Dichroism (CD) : Couple with HPLC to confirm enantiomeric ratios. Validate against enantiopure reference standards (e.g., MM0317.15 ).
- Dynamic Resolution : Employ enzymatic or chemical deracemization during synthesis to minimize impurities .
Q. What methodological modifications are necessary when adapting small-scale synthesis protocols to continuous flow production systems?
Methodological Answer:
- Reactor Design : Replace batch reactors with microfluidic systems to control exothermic reactions and improve yield (>90%) .
- Process Analytical Technology (PAT) : Integrate real-time FTIR or Raman spectroscopy to monitor intermediate formation and adjust flow rates .
- Scale-Up Validation : Perform DOE (Design of Experiments) to optimize parameters (e.g., residence time, catalyst loading) while maintaining enantiomeric excess (>99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
